2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-fluorophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-11-7-8(5-6-15-11)12(17)16-10-3-1-9(14)2-4-10/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSPNNBJPVINPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=NC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactivity of 2 Chloro N 4 Fluorophenyl Pyridine 4 Carboxamide
Established Synthetic Routes to Pyridine-4-carboxamide Core Structures
The synthesis of pyridine-4-carboxamide derivatives, including the target compound, can be broadly categorized into two strategic approaches: the formation of the amide linkage on a pre-existing pyridine (B92270) ring and the construction of the pyridine ring itself with the necessary functionalities in place.
Amide Coupling Reactions
Amide bond formation is a cornerstone of organic synthesis, and several reliable methods are employed to couple a pyridine carboxylic acid or its derivative with an amine. growingscience.com These reactions are fundamental to assembling the 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide molecule from its constituent parts.
A primary and direct method for synthesizing this compound is through a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This specific transformation involves the reaction of 2-chloropyridine-4-carbonyl chloride with 4-fluoroaniline (B128567). The acyl chloride is a highly reactive carboxylic acid derivative due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic. libretexts.orgyoutube.com
The reaction mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com The nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base, such as pyridine or triethylamine (B128534), is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. fishersci.co.uk This method, often referred to as the Schotten-Baumann reaction, is highly efficient for forming amides from acyl chlorides and amines. fishersci.co.uk
Reaction Scheme:
Reactant 1: 2-Chloropyridine-4-carbonyl chloride
Reactant 2: 4-Fluoroaniline
Product: this compound
Byproduct: Hydrochloric acid (HCl)
| Reactant | Role | Key Feature |
| 2-Chloropyridine-4-carbonyl chloride | Electrophile | Highly reactive acylating agent |
| 4-Fluoroaniline | Nucleophile | Aromatic amine |
| Triethylamine (Base) | Acid Scavenger | Neutralizes HCl byproduct |
When starting from the carboxylic acid, 2-chloropyridine-4-carboxylic acid, direct condensation with 4-fluoroaniline is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. fishersci.co.uk To overcome this, coupling agents are employed to activate the carboxylic acid. A widely used combination is N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylaminopyridine) (DMAP). researchgate.netrsc.org
In this process, known as Steglich esterification when applied to alcohols, DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukresearchgate.net This intermediate is susceptible to nucleophilic attack. The addition of DMAP, a hyper-nucleophilic acylation catalyst, further accelerates the reaction by forming an even more reactive acylpyridinium species. rsc.orgnih.gov This species is then readily attacked by the amine (4-fluoroaniline) to yield the desired amide product. The main byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration. peptide.com
Key Components in DCC/DMAP Coupling:
| Reagent | Function |
| 2-Chloropyridine-4-carboxylic acid | Acid component |
| 4-Fluoroaniline | Amine component |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Activates the carboxylic acid |
| DMAP (4-(Dimethylaminopyridine)) | Acylation catalyst |
Beyond acyl chlorides and DCC/DMAP systems, a variety of other reagents can be used to facilitate amide bond formation. Carboxylic acids can be converted into other activated forms or coupled using different reagents.
In Situ Acyl Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert 2-chloropyridine-4-carboxylic acid into the corresponding acyl chloride in situ, which then reacts with 4-fluoroaniline without the need for isolating the highly reactive intermediate. growingscience.comfishersci.co.uk
Phosphonium and Uronium-based Reagents: A large family of coupling reagents developed primarily for peptide synthesis is also applicable. These include benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). peptide.com These reagents react with the carboxylic acid to form activated esters that readily couple with amines, often providing high yields and minimizing side reactions. growingscience.com
Pyridine N-oxides: An alternative approach involves the activation of pyridine N-oxides. These can react with amines and carboxylic acids in the presence of an organophosphorus catalyst in a three-component condensation to generate 2-amidopyridines. nih.gov Another method uses activating agents like tosyl chloride to make the pyridine ring susceptible to nucleophilic attack by active methylene (B1212753) compounds, which can be precursors to the carboxamide group. acs.org
Heterocyclic Ring Synthesis Approaches
Instead of forming the amide bond on a pre-formed pyridine, an alternative strategy involves constructing the pyridine ring itself from acyclic precursors. These methods build the heterocyclic core and introduce the required substituents in a controlled manner.
The synthesis of substituted pyridines is a well-established field with several named reactions that can be adapted to create the pyridine-4-carboxamide core. wikipedia.orgorganic-chemistry.org These methods typically involve condensation and cyclization of smaller, readily available building blocks.
Hantzsch Pyridine Synthesis: This classic method involves a multi-component reaction, typically condensing a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source. wikipedia.org This produces a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. While versatile, this method requires careful selection of precursors to achieve the specific substitution pattern of the target molecule.
Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org It is a powerful tool for creating the pyridine ring, though yields can sometimes be modest.
Bönnemann Cyclization: This method involves the [2+2+2] cycloaddition of a nitrile and two molecules of an alkyne, often catalyzed by a cobalt complex. wikipedia.org By choosing an appropriately substituted nitrile, a pyridine ring with a specific substituent at the 2-position can be formed.
Other Cyclization Strategies: Numerous other strategies exist, including hetero-Diels-Alder reactions that form the six-membered ring through a [4+2] cycloaddition. nih.gov Cascade reactions, where a series of intramolecular reactions lead to ring formation, can also be employed to construct complex heterocyclic systems from linear precursors. researchgate.net The reaction of lithiated alkoxyallenes with nitriles and carboxylic acids represents a more modern three-component approach to highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it
These cyclization methods offer a powerful alternative for accessing the pyridine core, often allowing for the introduction of diverse substitution patterns that might be difficult to achieve by direct functionalization of a pre-existing pyridine ring.
Strategies Involving Pyridinethione Derivatives as Synthons
The synthesis of N-arylpyridine-4-carboxamides can be conceptually approached through the utilization of pyridinethione precursors. While direct synthesis of this compound from a pyridinethione has not been explicitly detailed in available literature, analogous reactions provide a viable synthetic blueprint. One such strategy involves the reaction of a pyridinethione derivative, which can be prepared from the corresponding pyridine-N-oxide.
A plausible synthetic pathway could commence with the appropriate pyridinethione, which then undergoes S-alkylation followed by oxidation and amidation. For instance, the synthesis of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives has been achieved through the reaction of 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with 2-chloro-N-arylacetamides. nih.gov This reaction proceeds via the initial formation of a 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide intermediate. nih.gov A similar strategy could be envisioned for the target molecule, starting with a suitably substituted pyridinethione. The key steps would involve the formation of a thioether intermediate, which is then converted to the target carboxamide.
Optimization of Synthetic Parameters for Enhanced Yield and Purity
The efficiency of synthesizing this compound is highly dependent on the careful control of various reaction parameters.
The choice of solvent is critical in the synthesis of pyridine carboxamides. For the amidation step, where a carboxylic acid derivative is reacted with an amine, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often employed to ensure the solubility of the reactants. In related syntheses of N-amino pyridine-2,6-dione derivatives, DMF was found to provide higher yields compared to other solvents like ethanol, methanol, acetonitrile, and tetrahydrofuran (B95107) (THF) when the reaction was carried out at reflux conditions. researchgate.net
Reaction temperature and duration are pivotal in balancing reaction rate and minimizing the formation of byproducts. For the synthesis of related 4-chloropyridine-2-carboxamide, the initial step of reacting 4-chloropyridine-2-carboxylic acid with thionyl chloride was conducted at reflux for 2 hours at 80°C. chemicalbook.com The subsequent amidation with an ammonia solution was performed at ice bath temperature for 15 minutes, followed by stirring at room temperature for 3 hours. chemicalbook.com These conditions suggest that a moderate temperature for a defined period is optimal for achieving high yields.
The use of catalysts and bases is often essential to facilitate the amidation reaction. In the synthesis of 2-chloro-N-arylacetamides, triethylamine is used as a base to neutralize the HCl generated during the reaction of an arylamine with chloroacetyl chloride. nih.gov For palladium-catalyzed amination of 2-halopyridines, the choice of an appropriate palladium catalyst and ligand is crucial for achieving high yields and selectivity. researchgate.net While direct catalytic amidation to form the title compound is a potential route, the more common laboratory synthesis involves the activation of the carboxylic acid group followed by reaction with the amine.
Purification of the final product is critical to obtain high-purity this compound. Common techniques include recrystallization and column chromatography. In the synthesis of 4-chloropyridine-2-carboxamide, the crude product was purified by recrystallization from ethyl acetate (B1210297) to afford a white solid. chemicalbook.com For scalable synthesis, process optimization would focus on minimizing the need for chromatographic purification by carefully controlling reaction conditions to reduce byproduct formation.
| Parameter | Condition | Effect on Yield and Purity |
| Solvent | Polar aprotic (e.g., DMF, DCM) | Enhances solubility of reactants, potentially increasing reaction rate and yield. |
| Temperature | Moderate (e.g., room temperature to reflux) | Controls reaction rate; higher temperatures may lead to increased byproduct formation. |
| Catalyst/Base | Organic bases (e.g., triethylamine) | Neutralizes acidic byproducts, driving the reaction to completion. |
| Purification | Recrystallization, Column Chromatography | Removes impurities to yield a high-purity final product. |
Intrinsic Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, further enhanced by the electron-withdrawing chloro substituent, and the nucleophilic character of the amide nitrogen. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. chempanda.com This allows for the introduction of a variety of functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Potential transformations include:
Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. The reactivity of 2-chloropyridine (B119429) towards nucleophiles is significantly higher than that of chlorobenzene (B131634) due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. researchgate.net
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to form C-C and C-N bonds.
Hydrolysis of the Amide: The carboxamide functional group can be hydrolyzed under acidic or basic conditions to yield 2-chloropyridine-4-carboxylic acid and 4-fluoroaniline.
| Reaction Type | Reagents | Potential Product |
| Nucleophilic Substitution | R-NH2 | 2-(Alkyl/Aryl)amino-N-(4-fluorophenyl)pyridine-4-carboxamide |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-Aryl-N-(4-fluorophenyl)pyridine-4-carboxamide |
| Buchwald-Hartwig Amination | R-NH2, Pd catalyst | 2-(Alkyl/Aryl)amino-N-(4-fluorophenyl)pyridine-4-carboxamide |
| Amide Hydrolysis | H3O+ or OH- | 2-Chloropyridine-4-carboxylic acid and 4-fluoroaniline |
Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is rendered electron-deficient by the electronegative nitrogen atom. This electronic characteristic, combined with the presence of a chlorine atom at the 2-position, makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comquimicaorganica.orgyoutube.com The chlorine atom at the 2- or 4-position is a good leaving group, activated by the ring's nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. youtube.comnih.gov
Nucleophilic attacks are strongly favored at the C2 and C4 positions of the pyridine ring due to the ability of the nitrogen atom to delocalize and bear the negative charge in the reaction intermediate. youtube.com In contrast, substitution at the C3 position is significantly less favorable. youtube.com The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate, followed by the elimination of the chloride ion to restore aromaticity. stackexchange.comyoutube.com
The reactivity of halopyridines in SNAr reactions is also influenced by the nature of the halogen, with fluoro- a better leaving group than chloro-substituents. researchgate.net Lewis acids can be employed to catalyze these substitution reactions by coordinating to the pyridine nitrogen, thereby further increasing the ring's electrophilicity. bath.ac.uk
| Substrate | Position of Halogen | Relative Reactivity | Influencing Factors |
|---|---|---|---|
| 2-Fluoropyridine | 2 | High | High electronegativity of fluorine facilitates nucleophilic attack. researchgate.net |
| 2-Chloropyridine | 2 | Moderate | Good leaving group, activated by ring nitrogen. nih.govyoutube.com |
| 4-Chloropyridine | 4 | Moderate | Position is activated for nucleophilic attack. stackexchange.com |
| 3-Chloropyridine | 3 | Low | Intermediate cannot delocalize negative charge onto the nitrogen atom. youtube.com |
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The ring nitrogen's electronegativity deactivates the ring towards electrophiles. wikipedia.org Furthermore, the nitrogen atom is readily protonated or complexes with Lewis acids under typical EAS conditions, which further deactivates the ring, making substitution nearly impossible without activating groups. wikipedia.org
Electrophilic and Nucleophilic Reactions of the Amide Moiety
The amide moiety (-CONH-) in this compound possesses dual reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces its nucleophilicity compared to an amine. However, under strongly basic conditions, the amide N-H can be deprotonated to form an amidate anion, which is a potent nucleophile.
Conversely, the carbonyl oxygen is a site of electrophilic attack (e.g., protonation). Activation of the amide can be achieved by treating it with reagents like triflic anhydride (B1165640) (Tf₂O), which converts the carbonyl oxygen into a better leaving group and generates a highly electrophilic nitrilium or keteniminium ion intermediate. nih.gov These reactive intermediates can then undergo attack by various nucleophiles. nih.gov
Oxidation and Reduction Pathways of the Pyridine and Phenyl Rings
Oxidation: The pyridine ring is generally resistant to oxidation. However, N-oxidation of the pyridine nitrogen is a common transformation, which can be achieved using oxidizing agents like peroxy acids. wikipedia.orgnih.gov The resulting pyridine-N-oxide can exhibit different reactivity compared to the parent pyridine. For instance, it can facilitate nucleophilic substitution at the 2- and 4-positions. youtube.com The N-(4-fluorophenyl) ring is also relatively stable to oxidation, though under harsh conditions, degradation can occur.
Reduction: The amide functional group can be reduced to an amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.com This reaction proceeds by converting the carbonyl group into a methylene group (-CH₂-), thus transforming the carboxamide into a secondary amine. Milder and more selective methods have also been developed, such as using triflic anhydride activation followed by reduction with sodium borohydride (B1222165) (NaBH₄), which can tolerate sensitive functional groups. organic-chemistry.org Catalytic methods using hydrosilanes in the presence of transition metals like iridium or nickel have also been reported for amide reduction. organic-chemistry.org
The pyridine ring itself can be reduced under catalytic hydrogenation conditions (e.g., H₂/Pd), although this typically requires forcing conditions. The fluorophenyl ring is generally resistant to reduction under these conditions.
Hydrolysis of the Carboxamide Bond
The carboxamide bond is robust but can be cleaved through hydrolysis under either acidic or basic conditions, yielding 2-chloropyridine-4-carboxylic acid and 4-fluoroaniline. This reaction typically requires heating. The stability of the amide bond is a key feature in many biologically active molecules.
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues of this compound allows for the systematic investigation of structure-activity relationships. Modifications can be introduced on both the pyridine and the N-phenyl moieties.
Modifications on the Pyridine Ring (e.g., Halogen Position, Alkyl Substituents)
The synthesis of analogues with modified pyridine rings typically starts from a correspondingly substituted pyridine-4-carboxylic acid or its ester. For example, changing the position of the chloro substituent from the 2- to the 3-position would require starting with 3-chloropyridine-4-carboxylic acid.
The synthesis of various 2-chloropyridine derivatives often involves the cyclization of 1,3-butadiene (B125203) precursors. google.com Alternatively, nucleophilic substitution reactions on di- or tri-halopyridines can provide a route to selectively introduce different substituents. For instance, reacting a 2,6-dichloropyridine (B45657) derivative with a nucleophile can lead to mono-substitution, providing a handle for further functionalization.
The introduction of alkyl groups can be achieved through various cross-coupling reactions, such as nickel-catalyzed reductive couplings of halopyridines. acs.org Side-chain lithiation of alkyl-substituted pyridines followed by reaction with an electrophile also provides a route to more complex derivatives. researchgate.net
Alterations on the N-Substituted Phenyl Moiety (e.g., Halogenation Patterns, Methyl Groups)
Alterations on the N-substituted phenyl ring are most commonly achieved by varying the aniline (B41778) starting material used in the final amide bond formation step. The general synthetic route involves activating the pyridine-4-carboxylic acid (e.g., by converting it to an acid chloride or using coupling agents) and then reacting it with a desired substituted aniline. niscpr.res.inresearchgate.netnih.gov
This approach allows for the introduction of a wide variety of substituents on the phenyl ring. For instance, using 2,4-difluoroaniline (B146603) or 4-methylaniline instead of 4-fluoroaniline would yield the corresponding N-(2,4-difluorophenyl) or N-(4-methylphenyl) analogues. nih.gov This modularity is a key advantage in medicinal chemistry for exploring the impact of electronic and steric properties of this part of the molecule. Ullmann-type coupling reactions can also be employed for the N-arylation of amides, providing another route to diverse analogues. nih.gov
| Target Analogue Type | Key Starting Material | Typical Reaction | Reference Example |
|---|---|---|---|
| Pyridine Ring Modification (Halogen position) | Substituted pyridine-4-carboxylic acid | Amide coupling with 4-fluoroaniline | Synthesis of pyridine-3-carboxamides. nih.gov |
| Pyridine Ring Modification (Alkyl group) | Alkyl-substituted 2-chloropyridine | Cross-coupling or lithiation/alkylation | Synthesis of substituted pyridines via side-chain lithiation. researchgate.net |
| N-Phenyl Moiety Modification (Halogenation) | 2-Chloropyridine-4-carbonyl chloride | Amide coupling with a di- or tri-haloaniline | Synthesis of N-(substituted phenyl) carboxamides. researchgate.net |
| N-Phenyl Moiety Modification (Alkyl group) | 2-Chloropyridine-4-carboxylic acid | Amide coupling with a toluidine or xylidine | Synthesis of N-(2-((p-tolylamino)phenyl))nicotinamide. nih.gov |
Substitution of the Carboxamide Nitrogen
The nitrogen atom of the carboxamide group in this compound can serve as a nucleophile, enabling the introduction of various substituents. These reactions, typically N-alkylation or N-arylation, can significantly alter the compound's chemical and physical properties.
N-Alkylation: The introduction of alkyl groups onto the carboxamide nitrogen can be achieved through reactions with alkyl halides in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the subsequent substitution reaction. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions.
N-Arylation: The formation of a new carbon-nitrogen bond between the carboxamide nitrogen and an aryl group can be accomplished via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst with a suitable ligand to facilitate the coupling of the amide with an aryl halide or triflate. These methodologies allow for the synthesis of a diverse range of N-aryl derivatives.
The table below summarizes hypothetical examples of N-substitution reactions on a related pyridine carboxamide scaffold, illustrating the types of reagents and general conditions that could be adapted for this compound.
| Entry | Electrophile | Reagent/Catalyst | Base | Solvent | Product |
| 1 | Methyl iodide | - | NaH | THF | N-methyl-2-chloro-N-(4-fluorophenyl)pyridine-4-carboxamide |
| 2 | Benzyl bromide | - | K₂CO₃ | DMF | N-benzyl-2-chloro-N-(4-fluorophenyl)pyridine-4-carboxamide |
| 3 | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | N-(4-fluorophenyl)-N-phenyl-2-chloropyridine-4-carboxamide |
| 4 | 4-Methoxyphenyl bromide | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | N-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-chloropyridine-4-carboxamide |
This table presents plausible reaction conditions based on general knowledge of N-alkylation and N-arylation reactions of amides. Specific conditions for this compound would require experimental optimization.
Incorporating Heterocyclic Moieties (e.g., Imidazole (B134444), Thiazolidinone)
The functional groups of this compound can be utilized to construct more complex molecules containing additional heterocyclic rings, such as imidazole and thiazolidinone. These moieties are prevalent in pharmacologically active compounds.
Synthesis of Imidazole Derivatives: While direct synthesis from this compound is not extensively documented, a plausible synthetic route could involve the initial modification of the carboxamide. For instance, N-alkylation with a suitable halo-carbonyl compound could introduce a precursor that, upon reaction with an ammonia source and subsequent cyclization, would yield a substituted imidazole ring. General methods for imidazole synthesis often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (Radziszewski synthesis) or the reaction of an α-haloketone with an amidine (Wallach synthesis).
Synthesis of Thiazolidinone Derivatives: Thiazolidinones are commonly synthesized through the condensation of an amine, a carbonyl compound, and a mercapto-carboxylic acid, such as thioglycolic acid. A potential pathway to incorporate a thiazolidinone moiety could involve the reaction of this compound with chloroacetyl chloride to form an N-chloroacetylated intermediate. This intermediate could then undergo cyclization with a thiourea (B124793) or a related sulfur nucleophile to form a thiazolidinone ring.
The following table outlines hypothetical reaction schemes for the synthesis of imidazole and thiazolidinone derivatives starting from a modified this compound scaffold.
| Heterocycle | Starting Material (Hypothetical) | Key Reagents | Reaction Type | Product (Hypothetical) |
| Imidazole | N-(2-oxo-2-phenylethyl)-2-chloro-N-(4-fluorophenyl)pyridine-4-carboxamide | NH₄OAc, Aldehyde | Condensation/Cyclization | Imidazole-substituted pyridine carboxamide |
| Thiazolidinone | 2-Chloro-N-(4-fluorophenyl)-N-(chloroacetyl)pyridine-4-carboxamide | Thiourea | Cyclization | Thiazolidinone-fused pyridine carboxamide |
This table illustrates potential synthetic strategies based on established methods for the synthesis of these heterocycles. The direct application to this compound would necessitate further research and development.
Structure Activity Relationship Sar Investigations of 2 Chloro N 4 Fluorophenyl Pyridine 4 Carboxamide and Its Analogues
General Principles of SAR for Pyridine (B92270) Carboxamide Scaffolds
The pyridine carboxamide framework is a "privileged scaffold" in medicinal chemistry, frequently incorporated into a wide array of drug candidates due to its versatile chemical properties and ability to interact with diverse biological targets. rsc.orgrsc.org Pyridine, an isostere of benzene (B151609), contains a nitrogen atom that significantly influences the molecule's electronic distribution, basicity, and hydrogen-bonding capacity. rsc.orgnih.gov This nitrogen atom typically acts as a hydrogen bond acceptor, a key interaction for binding to biological macromolecules. researchgate.net
The carboxamide linker (-CONH-) is a crucial functional group that provides structural rigidity and defined directionality. It features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), enabling it to form strong and specific interactions with protein active sites. researchgate.net The combination of the pyridine ring and the carboxamide group creates a versatile scaffold that can be readily modified at multiple positions to fine-tune its steric, electronic, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of this scaffold often reveal that the nature and position of substituents on both the pyridine and the phenyl rings are critical determinants of biological activity. asm.orgnih.gov The pyridine ring itself is generally more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. nih.gov
Impact of Substituent Position and Electronic Effects on Molecular Interactions
The chlorine atom at the 2-position of the pyridine ring exerts a significant influence on the molecule's reactivity and potential for molecular interactions. Due to the electron-withdrawing nature of the pyridine nitrogen, the C-2 position is electron-deficient and thus susceptible to nucleophilic attack. nih.govuoanbar.edu.iq This makes the 2-chloro group a key site for synthetic modification and a potential leaving group in reactions designed to generate analogues. wikipedia.orgchempanda.com
The fluorine atom at the 4-position (para-position) of the N-phenyl ring plays a critical role in modulating the electronic properties and metabolic stability of the compound. Fluorine is the most electronegative element, and its presence as a para-substituent makes the phenyl ring electron-deficient. This electronic modulation can affect the acidity of the amide N-H, influencing its hydrogen-bonding strength.
The small size of the fluorine atom means it generally does not cause significant steric hindrance. It can participate in hydrogen bonding (C-H...F) and other electrostatic interactions. nih.gov Perhaps most importantly in drug design, the substitution of hydrogen with fluorine at metabolically labile positions can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability. The high electronegativity of fluorine also accelerates the rate of nucleophilic aromatic substitution (SNAr) reactions compared to chlorine, a property that can be exploited in synthesis. acs.org
The substitution of the chloro and fluoro groups with other halogens (e.g., bromine) or alkyl groups can significantly alter the compound's activity. SAR studies on related scaffolds have shown that changing the halogen can impact binding affinity and physical properties.
Halogen Substitutions : In studies comparing N-(chlorophenyl)pyridinecarboxamides with their brominated analogues, it was found that several chloro-isomers are isomorphous with their bromo-counterparts, suggesting similar packing and intermolecular interactions. nih.gov However, the larger size and greater polarizability of bromine compared to chlorine can lead to stronger halogen bonds and different van der Waals contacts. For instance, in one study of PPARγ agonists, substituting a chlorine with a bromine at a specific position led to higher transcriptional activity, potentially by forming a halogen bond with the backbone nitrogen of a phenylalanine residue. nih.gov
Alkyl Substitutions : The introduction of alkyl groups, such as a methyl group, can influence activity through steric and electronic effects. Alkyl groups are electron-donating and increase lipophilicity. Their steric bulk can either enhance binding by occupying a specific hydrophobic pocket or decrease activity by causing unfavorable steric clashes. The orientation and presence of methyl groups on aromatic rings have been shown to significantly affect the antibacterial activity of certain pyridine scaffolds. nih.gov
| Substituent Modification | Position | General Effect on Properties | Potential Impact on Activity |
|---|---|---|---|
| Cl → Br | Pyridine or Phenyl Ring | Increased size, polarizability, and lipophilicity. | May enhance binding through stronger halogen bonds or van der Waals interactions. nih.gov |
| F → Cl/Br | Phenyl Ring | Increased size and lipophilicity; reduced electronegativity. | Alters electronic nature of the ring and potential for halogen bonding. |
| H → CH₃ | Pyridine or Phenyl Ring | Increased lipophilicity and steric bulk; electron-donating. | Can improve binding by filling hydrophobic pockets or decrease it via steric hindrance. nih.gov |
| Cl → OCH₃ | Pyridine Ring | Changes from electron-withdrawing to electron-donating; potential H-bond acceptor. | Significantly alters electronic profile and introduces new interaction points. |
Intramolecular hydrogen bonds can significantly restrict conformational flexibility and enforce a more planar structure. For example, in ortho-substituted pyridine carboxamides, an intramolecular N-H···Npyridine hydrogen bond can lead to a nearly co-planar arrangement of the pyridine and carboxamide moieties. nih.govacs.org While the title compound is a pyridine-4-carboxamide and cannot form this specific intramolecular bond, the substitution pattern on both rings still influences the preferred conformation. In a related crystal structure, the pyridine and phenyl rings were observed to be non-coplanar, with significant dihedral angles between them, which can be crucial for fitting into a specific three-dimensional binding site. nih.gov
Structure-Binding Relationships with Molecular Targets
The pyridine carboxamide scaffold interacts with molecular targets primarily through a network of non-covalent interactions. The specific binding mode is determined by the arrangement of substituents and the topology of the target's active site.
Hydrogen Bonding : This is a dominant interaction for this scaffold. The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen act as acceptors. researchgate.netnih.gov For example, in studies of DHODH inhibitors, pyridine carboxamide analogues were shown to form hydrogen bonds with glutamine and arginine residues in the active site. mdpi.com
π-π Stacking : The two aromatic rings (pyridine and fluorophenyl) can engage in π-π stacking or π-cation interactions with aromatic residues of the target protein, such as tyrosine, phenylalanine, or tryptophan. These interactions are crucial for anchoring the ligand in the binding pocket.
Hydrophobic Interactions : Alkyl substituents or the aromatic rings themselves can fit into hydrophobic pockets within the active site, displacing water molecules and contributing favorably to the binding energy.
Halogen Bonding : The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. nih.gov
| Interaction Type | Molecular Feature | Potential Interacting Residue (Example) |
|---|---|---|
| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Carbonyl O |
| Hydrogen Bond (Acceptor) | Pyridine N | Arg, Gln, Ser, Tyr mdpi.com |
| Hydrogen Bond (Acceptor) | Carbonyl C=O | Arg, Gln, Asn mdpi.com |
| π-π Stacking | Pyridine Ring, Phenyl Ring | Phe, Tyr, Trp mdpi.com |
| Halogen Bond | 2-Chloro, 4-Fluoro | Backbone Carbonyl O, Ser, Thr nih.gov |
| Hydrophobic Interaction | Aromatic Rings | Leu, Ile, Val, Ala |
Analysis of Functional Group Contributions to Binding Affinity
The binding affinity of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide analogues is highly dependent on the contributions of its distinct functional groups: the pyridine ring, the carboxamide linker, and the substituted phenyl ring.
The Carboxamide Linker: The amide group is a critical structural motif, primarily serving as a hydrogen bond donor (N-H) and acceptor (C=O). In related pyridine carboxamide structures, the amide group has been shown to form direct hydrogen bonds with residues in the receptor binding site. For instance, in analogues binding to the acetylcholine-binding protein (AChBP), the amide can form direct hydrogen bonds to residues like Asp94. nih.gov Modification or removal of this linker often results in a complete loss of activity, highlighting its essential role in anchoring the ligand within the binding pocket. nih.gov
The Pyridine Ring: The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor. Studies on similar compounds have shown that this nitrogen atom can participate in a crucial hydrogen bond with tyrosine residues (e.g., Tyr212) in the binding site. nih.gov The position of the nitrogen and the carboxamide substituent on the ring is also vital; for example, shifting the carboxamide from the 4-position to other positions can alter the orientation of the ligand and disrupt key interactions. nih.gov
The 4-Fluorophenyl Group: The fluorine substituent on the phenyl ring significantly influences the molecule's electronic properties and binding interactions. Fluorine is a highly electronegative atom that can alter the charge distribution of the phenyl ring, potentially enhancing interactions with the receptor. researchgate.net It can also participate in unconventional hydrogen bonds, such as C-H···F interactions, which have been observed in the crystal structures of related compounds like N-(4-fluorophenyl)pyridine-2-carboxamide. nih.govresearchgate.net
Table 1: Summary of Functional Group Contributions to Binding Affinity
| Functional Group | Key Role in Binding | Observed Interactions | Impact of Modification |
|---|---|---|---|
| Carboxamide Linker | Hydrogen bonding anchor | N-H donor, C=O acceptor | Removal or significant alteration leads to loss of activity nih.gov |
| Pyridine Nitrogen | Hydrogen bond acceptor | Forms H-bonds with key residues (e.g., Tyrosine) nih.gov | Altering position can disrupt essential binding interactions |
| 4-Fluoro Substituent | Electronic modulation, H-bonding | Participates in C-H···F interactions nih.govresearchgate.net | Affects electrostatic interactions and binding affinity researchgate.net |
| 2-Chloro Substituent | Electronic and steric influence | Electron-withdrawing, influences ring electronics | Modifies ligand orientation and receptor recognition |
Importance of Hydrogen Bonding Networks and π-Stacking Interactions
Non-covalent interactions, particularly hydrogen bonds and π-stacking, are fundamental to the molecular recognition and stable binding of this compound analogues.
Hydrogen Bonding: As established, the carboxamide linker and the pyridine nitrogen are primary sites for hydrogen bonding. nih.gov The amide N-H can donate a hydrogen bond, while the carbonyl oxygen acts as an acceptor. In some crystal structures of related isomers, unconventional aryl C-H···O and pyridine C-H···F hydrogen bonds create extensive two-dimensional networks, further stabilizing the ligand-receptor complex. nih.govresearchgate.net The presence of water molecules can also mediate hydrogen bond links between the ligand and receptor residues. nih.gov The strength and geometry of these bonds are critical for high-affinity binding.
π-Stacking Interactions: The two aromatic rings—the chloropyridine and the fluorophenyl rings—are crucial for engaging in π-π stacking interactions with aromatic residues (such as Phenylalanine, Tyrosine, or Tryptophan) in the receptor's binding pocket. nih.gov These interactions, where the electron-rich π-systems of the aromatic rings overlap, contribute significantly to the binding energy. In the crystal structures of similar molecules, well-defined π-stacking involving pyridine rings is a common feature. nih.govresearchgate.net The relative orientation of the two rings (the dihedral angle) is constrained by the amide linker and influences the effectiveness of these stacking interactions. Hydrogen bonding can also enhance the strength of π-π stacking by depleting the π-electron density of the aromatic rings. rsc.org
Steric and Electronic Factors in Ligand-Receptor Recognition
The precise fit of a ligand into its receptor is governed by a combination of steric and electronic complementarity.
Steric Factors: The size and shape of the molecule and its substituents are critical. Steric hindrance can prevent a ligand from adopting the optimal conformation for binding. nih.gov For instance, the placement of the chloro and fluoro substituents is not arbitrary. Their positions influence how the molecule fits within the confines of the binding pocket. In related scaffolds, the addition of a bulky substituent can either enhance binding by promoting better packing within the pocket through van der Waals forces or reduce affinity by causing steric clashes. nih.gov
Electronic Factors: The electronic properties of the ligand, dictated by its functional groups, are key to its interaction with the receptor. The electron-withdrawing nature of the chlorine and fluorine atoms creates a specific electrostatic potential map on the molecule. This influences dipole-dipole, dipole-quadrupole, and other electrostatic interactions that contribute to binding affinity. researchgate.netrsc.org Studies on other bioactive compounds have shown that having a combination of electron-donating and electron-withdrawing groups can be highly favorable for inhibitory activity. nih.gov The distribution of charge across the molecule guides its orientation and interaction with the electrostatic environment of the receptor's active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies employ statistical methods to build models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the potency of novel analogues and for guiding rational drug design.
Development of QSAR Models for Predictive Analysis
For a series of compounds like the analogues of this compound, QSAR models can be developed to predict their binding affinity or functional activity. The process involves calculating a set of molecular descriptors for each analogue and then using regression techniques, such as Multiple Linear Regression (MLR), to create a mathematical equation that relates these descriptors to the observed activity. nih.gov Such models, once validated, can screen virtual libraries of related compounds to prioritize the synthesis of those with the highest predicted activity, thereby saving time and resources.
Identification of Key Molecular Descriptors Correlating with Activity
The success of a QSAR model depends on the identification of relevant molecular descriptors that capture the structural variations responsible for the differences in biological activity. For pyridine carboxamide derivatives, key descriptors would likely fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include partial atomic charges, dipole moment, and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These are crucial for modeling interactions driven by electrostatics.
Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molar volume, surface area, and shape indices (e.g., Kappa shape indices). They are important for quantifying how well a ligand fits into the binding site.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for membrane permeability and hydrophobic interactions within the binding pocket. The most common descriptor is LogP (the logarithm of the partition coefficient between octanol and water).
Hydrogen Bonding Descriptors: Specific descriptors can be used to count the number of potential hydrogen bond donors and acceptors, which is highly relevant for this class of compounds.
Table 2: Common Molecular Descriptors in QSAR for Heterocyclic Compounds
| Descriptor Class | Example Descriptors | Relevance to Activity |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energy | Quantifies electrostatic and orbital interaction potential |
| Steric | Molecular Volume, Surface Area | Describes molecular size and shape for receptor fit |
| Hydrophobic | LogP, Molar Refractivity | Measures lipophilicity and potential for hydrophobic interactions |
| H-Bonding | Number of H-bond donors/acceptors | Accounts for the crucial role of hydrogen bonds in binding |
Comparative SAR with Related Bioactive Heterocycles
Comparing the SAR of this compound with other bioactive heterocyclic scaffolds provides broader insights into the general principles of their molecular recognition.
Thienopyridines: In studies of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, the 2-aryl carboxamide functionality was found to be essential for activity. nih.gov Similar to the pyridine-4-carboxamide scaffold, modifications to this linker group completely eliminated biological activity, reinforcing the critical role of the carboxamide moiety as a binding anchor across different heterocyclic cores.
Pyrimidine-4-carboxamides: SAR studies on pyrimidine-4-carboxamides also highlight the importance of the carboxamide linker. researchgate.net Research leading to the NAPE-PLD inhibitor LEI-401 showed that the N-substituent on the carboxamide occupies a small lipophilic pocket, and its optimization was key to improving potency. This suggests that the N-phenyl group in this compound likely plays a similar role in occupying a specific sub-pocket in its target receptor.
Other Pyridine Derivatives: The antiproliferative activity of various pyridine derivatives often correlates with the presence of nitrogen and oxygen-containing functional groups (-C=O, -NH2), which facilitate hydrogen bonding. mdpi.com Furthermore, the presence of electron-withdrawing groups like fluorine and chlorine on aryl rings attached to a heterocyclic core is a common strategy to increase inhibitor activity, a principle observed in many different classes of N-heterocycles. mdpi.com This demonstrates a consistent theme where the combination of a hydrogen-bonding core (like the pyridine carboxamide) and electronically-tuned aromatic groups is a successful strategy for developing potent bioactive molecules.
Benzamide Derivatives and Their SAR Insights
Benzamide derivatives are a well-studied class of compounds with a broad range of biological activities. SAR studies on these molecules often focus on the substitution patterns of the benzamide ring and the appended phenyl ring.
Research into N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) antagonists revealed that substitutions at the 2-position of the benzamide ring, such as with a chloro (Cl) or methoxy (OMe) group, can result in submicromolar M1 inhibitory concentrations (IC50s). nih.gov For instance, the 2-chloro and 2-methoxy analogues demonstrated IC50s of 960 nM and 820 nM, respectively. nih.gov However, these substitutions also showed activity at other muscarinic receptor subtypes, indicating a need for further optimization to improve selectivity. nih.gov Substitution at the 4-position with a methoxy group resulted in potency comparable to the unsubstituted parent compound. nih.gov Interestingly, a 2,5-bis(trifluoromethyl) analog showed an M1 IC50 of 490 nM with approximately 9-fold functional selectivity against M3 and M5 receptors. nih.gov
In the context of Hsp90 inhibitors, the SAR of benzamide derivatives is also well-documented. researchgate.net Computational studies on benzamide derivatives as glucokinase activators have highlighted the importance of substitutions on the benzamide scaffold for developing novel therapeutic agents for diabetes. nih.gov These studies suggest that the introduction of electropositive atoms and hydrophobic groups, such as long carbon chains or a phenyl ring, in place of a thiazole ring can enhance activity. nih.gov
Furthermore, quantitative structure-activity relationship (QSAR) studies on benzylidene hydrazine benzamide derivatives as anticancer agents against human lung cancer cell lines have provided equations to predict the biological activity based on molecular descriptors like Log S and rerank. jppres.com
The following table summarizes the SAR insights for a selection of benzamide derivatives:
| Compound/Derivative | Target/Activity | Key SAR Findings | Reference |
| 2-Chloro-N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | M1 Muscarinic Receptor Antagonist | Submicromolar M1 IC50 (960 nM), but with activity at M3 and M5 receptors. | nih.gov |
| 2-Methoxy-N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | M1 Muscarinic Receptor Antagonist | Submicromolar M1 IC50 (820 nM), also with activity at M3 and M5 receptors. | nih.gov |
| 2,5-bis(Trifluoromethyl)-N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | M1 Muscarinic Receptor Antagonist | M1 IC50 of 490 nM with ~9-fold selectivity versus M3 and M5. | nih.gov |
| 4-Methoxy-N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | M1 Muscarinic Receptor Antagonist | Potency was comparable to the unsubstituted parent compound. | nih.gov |
Pyrazole- and Pyrazine-carboxamides in SAR Contexts
Pyrazole and pyrazine-carboxamides represent other important classes of heterocyclic compounds with diverse biological activities, and their SAR has been a subject of intense investigation.
Pyrazole-carboxamides:
A series of novel pyrazole carboxamide and niacinamide derivatives containing a benzimidazole moiety have been synthesized and evaluated for their antifungal activity. rsc.org Bioassay results indicated that some of these compounds exhibited good antifungal activity against Botrytis cinerea. rsc.org To further explore the SAR, 3D-QSAR studies were conducted, which can provide insights into the spatial arrangement of substituents that favor activity. rsc.org
In the realm of anticancer agents, the SAR of pyrazole-carboxamide thiol derivatives has been reviewed. researchgate.net These studies help in understanding the structural requirements for their cytotoxic effects. Additionally, pyrazole-carboxamides bearing a sulfonamide moiety have been investigated as potent carbonic anhydrase inhibitors, with Ki values in the micromolar to nanomolar range for hCA I and hCA II isoenzymes. nih.gov
Pyrazine-carboxamides:
The SAR of pyrazine-carboxamide derivatives has been explored in the context of developing new anti-tubercular agents. A study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives revealed that an unsubstituted phenyl ring on the benzamide portion resulted in promising activity against Mycobacterium tuberculosis H37Ra with IC50 and IC90 values of 1.46 µM and 3.73 µM, respectively. rsc.org
Quantitative structure-activity relationship (QSAR) analysis has also been applied to a dataset of 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis. nih.gov These models indicated that the inhibitory activity is correlated with the presence of an N-sec-butylformamide and a substituted benzene ring, providing a basis for further optimization of these compounds. nih.gov
The table below presents a summary of SAR findings for selected pyrazole and pyrazine-carboxamides:
| Compound Class | Target/Activity | Key SAR Findings | Reference |
| Pyrazole carboxamides with benzimidazole moiety | Antifungal (Botrytis cinerea) | Some compounds showed good activity, prompting 3D-QSAR studies for further optimization. | rsc.org |
| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase Inhibitors (hCA I and II) | Ki values ranged from 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II. | nih.gov |
| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide | Anti-tubercular (M. tuberculosis H37Ra) | Unsubstituted phenyl on the benzamide showed IC50 of 1.46 µM. | rsc.org |
| 6-Arylpyrazine-2-carboxamides | Trypanosoma brucei Inhibitors | Activity correlated with the presence of N-sec-butylformamide and a substituted benzene ring. | nih.gov |
Molecular Mechanism of Action Studies for 2 Chloro N 4 Fluorophenyl Pyridine 4 Carboxamide Analogs
Exploration of Molecular Targets and Biological Pathways
Investigations into the molecular interactions of compounds structurally related to 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide have identified several key biological targets. These interactions underpin the diverse pharmacological effects observed with this class of compounds, ranging from enzyme inhibition to receptor modulation.
Interaction with Enzyme Systems
The pyridine-4-carboxamide scaffold and its analogs have been shown to interact with several critical enzyme systems involved in cellular metabolism, signaling, and disease progression. These interactions are often characterized by inhibitory or modulatory effects on enzyme activity.
Succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid cycle and the electron transport chain, has been identified as a target for carboxamide derivatives. While direct studies on this compound are limited, research on analogous structures provides insights into its potential for SDH inhibition.
For instance, the structurally related compound, 2-chloro-N-phenylacetamide, has demonstrated significant antifungal activity against various strains of Aspergillus niger, Aspergillus flavus, Candida albicans, and Candida parapsilosis. tandfonline.comresearchgate.netnih.gov The minimum inhibitory concentrations (MICs) for 2-chloro-N-phenylacetamide against Aspergillus species ranged from 16 to 256 μg/mL. nih.gov While the primary mechanism of antifungal action for 2-chloro-N-phenylacetamide is suggested to be interaction with ergosterol (B1671047) in the fungal plasma membrane, the potential for inhibition of other crucial enzymes like SDH remains an area of interest for this class of compounds. tandfonline.comnih.gov In silico studies with 2-chloro-N-phenylacetamide have suggested that its antifungal activity may also involve the inhibition of dihydrofolate reductase (DHFR). nih.gov
Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide Against Various Fungal Strains
| Fungal Species | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
| Aspergillus niger | 32 - 256 | tandfonline.com |
| Aspergillus flavus | 16 - 256 | nih.gov |
| Candida albicans | 128 - 256 | researchgate.net |
| Candida parapsilosis | 128 - 256 | researchgate.net |
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging. The modulation of SIRT1 activity is a significant area of therapeutic research. The pyridine (B92270) ring, a core component of this compound, is also found in nicotinamide (B372718), a known inhibitor of SIRT1. nih.gov This structural similarity suggests that pyridine-4-carboxamide derivatives could potentially influence SIRT1 activity.
While direct data on this compound is not available, studies on other pyridine-containing compounds offer insights. For instance, nicotinamide has an in vitro IC50 value for SIRT1 inhibition in the range of 50–180 μM. nih.gov Conversely, some studies have shown that nicotinamide administration can lead to an increase in cellular NAD+ levels, which can, in turn, stimulate SIRT1 activity. nih.gov This dual potential for both inhibition and indirect activation highlights the complex relationship between pyridine-containing molecules and SIRT1 function.
A significant area of investigation for N-phenylpyridine-4-carboxamide analogs has been their potential to inhibit receptor tyrosine kinases (RTKs), which are critical mediators of cellular signaling in cancer. Notably, the dual inhibition of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) is a validated strategy in oncology.
Several studies have explored compounds with a pyridine or a bioisosteric pyrimidine (B1678525) core as dual c-Met and VEGFR-2 inhibitors. For example, a series of 2-aminopyridine-3-carboxamide (B84476) derivatives were designed and synthesized as c-Met kinase inhibitors, with some compounds exhibiting potent activity. nih.gov One promising compound from this series, (S)-24o, demonstrated a c-Met IC50 of 0.022 μM. nih.gov
Furthermore, research on 4-((2-((4-Chloro-3-((((2S)-1-methyl-2-pyrrolidinyl)methyl)oxy)-phenyl)amino)-1,3-benzoxazol-5-yl)oxy)-N-methyl-2-pyridinecarboxamide revealed a potent VEGFR-2 inhibitor with an IC50 of 28 nM. otavachemicals.com These findings underscore the potential of the N-arylpyridine-4-carboxamide scaffold to serve as a platform for the development of potent RTK inhibitors.
Table 2: Inhibitory Activity of Selected Pyridine and Pyrimidine Analogs Against c-Met and VEGFR-2
| Compound | Target | IC50 (nM) | Reference |
| (S)-24o (a 2-aminopyridine-3-carboxamide) | c-Met | 22 | nih.gov |
| 4-((2-((4-Chloro-3-((((2S)-1-methyl-2-pyrrolidinyl)methyl)oxy)-phenyl)amino)-1,3-benzoxazol-5-yl)oxy)-N-methyl-2-pyridinecarboxamide | VEGFR-2 | 28 | otavachemicals.com |
Receptor-Mediated Interactions
In addition to enzyme inhibition, analogs of this compound have been investigated for their ability to interact with and modulate the function of cell surface receptors, particularly G protein-coupled receptors (GPCRs).
The neurokinin-1 (NK-1) receptor, the endogenous receptor for Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. nih.gov Antagonists of the NK-1 receptor have therapeutic applications in these areas. The 4-phenylpyridine (B135609) moiety, which is structurally related to the core of this compound, has been identified as a key pharmacophore for NK-1 receptor antagonism.
PD-1/PD-L1 Protein-Protein Interaction Modulation
Analogs of this compound have been investigated for their ability to modulate the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. This pathway is a critical regulator of immune responses, and its manipulation is a key strategy in cancer immunotherapy. Tumor cells can express PD-L1, which binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that suppresses the T cell's antitumor activity.
Small-molecule inhibitors, including pyridine carboxamide derivatives, are designed to disrupt this protein-protein interaction. Studies on fluorinated pyridine-2-carboxamide derivatives, which are structural analogs, have shown that these compounds can be developed as specific probes for targeting PD-L1. Research confirms that these molecules exhibit significant accumulation and retention in PD-L1-expressing cancer cells. Autoradiographic analysis and inhibition experiments further validate the potential of these compounds as specific agents that bind to the PD-1/PD-L1 axis, thereby interfering with the immunosuppressive signal and restoring T-cell function.
Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Negative Allosteric Modulation (for related compounds)
Related heterocyclic compounds, specifically various pyridine and thienopyridine carboxamides, have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds. NAMs reduce the receptor's response to the orthosteric ligand.
The mGlu5 receptor is a G-protein-coupled receptor widely expressed in the central nervous system and is implicated in various neurological and psychiatric disorders. The development of mGlu5 NAMs is a significant area of research for conditions like anxiety, depression, and Fragile X syndrome. Studies starting from picolinamide (B142947) (pyridine-2-carboxamide) compounds have led to the discovery of potent and brain-penetrant mGlu5 NAMs, such as thieno[3,2-b]pyridine-5-carboxamides. tandfonline.com These related compounds demonstrate the capacity of the pyridine carboxamide scaffold to effectively modulate mGlu5 activity, highlighting a key molecular mechanism for this class of molecules in neuroscience. tandfonline.combenthamopen.comderpharmachemica.com
| Related Compound Class | Target Receptor | Mechanism of Action | Reference |
| Thieno[3,2-b]pyridine-5-carboxamides | mGlu5 | Negative Allosteric Modulation | tandfonline.com |
| 2-Chloro-4-alkynyl-pyridines | mGlu5 | Negative Allosteric Modulation | derpharmachemica.com |
Mechanistic Pathways of Cellular Effects (In Vitro)
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
In vitro studies on analogs such as imidazo[1,2-a]pyridine (B132010) and pyrazolo[3,4-b]pyridine derivatives have elucidated their capacity to induce programmed cell death (apoptosis) and halt cell proliferation by arresting the cell cycle in cancer cell lines. derpharmachemica.comgoogle.com
One identified mechanism involves the induction of oxidative stress. Certain imidazo[1,2-a]pyridine derivatives were found to markedly increase the activity of NADPH oxidase (NOX), leading to a surge in reactive oxygen species (ROS). google.com This ROS-mediated cascade triggers apoptosis by impairing the mitochondrial membrane potential. This is achieved by increasing the expression of pro-apoptotic proteins like BAX and BAK1 while decreasing the expression of anti-apoptotic proteins such as BCL2, ultimately leading to the activation of caspases-9 and -3.
Furthermore, these compounds can induce cell cycle arrest. Increased ROS production can promote p53-mediated cell cycle arrest. Other pyridine-based analogs, like pyrazolo[3,4-b]pyridines, have been shown to directly inhibit cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. derpharmachemica.com Inhibition of these crucial cell cycle regulators prevents the transition between cell cycle phases, leading to arrest at the G2/M or S phase and preventing cancer cell division. derpharmachemica.com
| Compound Class | Cellular Effect | Molecular Mechanism | Target Cells (Example) | Reference |
| Imidazo[1,2-a]pyridines | Apoptosis & Cell Cycle Arrest | Increased NADPH Oxidase (NOX) activity, ROS induction, p53 activation | A549 Lung Cancer Cells | google.com |
| Pyrazolo[3,4-b]pyridines | Apoptosis & Cell Cycle Arrest | Inhibition of CDK2 and CDK9 | Hela, MCF7, HCT-116 Cancer Cells | derpharmachemica.com |
Modulation of Inflammatory Response Pathways
Pyridine carboxamide analogs have demonstrated significant anti-inflammatory activity in vitro by modulating key enzymatic pathways involved in the inflammatory response. Molecular docking and enzymatic assays have shown that these compounds can interact with and inhibit cyclooxygenase enzymes (COX-1 and COX-2) and human nitric oxide synthase. tandfonline.com
The inhibition of COX enzymes is a well-established anti-inflammatory mechanism, as these enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By blocking COX-1 and COX-2, these pyridine derivatives can effectively reduce the inflammatory cascade. benthamopen.com Additionally, some analogs have been shown to reduce levels of the pro-inflammatory cytokine TNF-α in in vitro models, further contributing to their anti-inflammatory profile. tandfonline.com This dual action of inhibiting pro-inflammatory enzymes and cytokines underscores the potential of this chemical scaffold to modulate inflammatory pathways.
Disruption of Microbial Cellular Processes (e.g., Enzyme Inhibition, Membrane Integrity)
The pyridine carboxamide scaffold is the basis for several agents with potent antimicrobial and antifungal activity. The mechanism of action often involves the specific inhibition of essential microbial enzymes.
In the context of antifungal activity, novel pyridine carboxamide derivatives have been developed as potent succinate dehydrogenase (SDH) inhibitors. SDH, also known as mitochondrial complex II, is a crucial enzyme in both the citric acid cycle and the electron transport chain. Inhibition of fungal SDH disrupts mitochondrial respiration, leading to a rapid depletion of cellular energy (ATP) and ultimately causing fungal cell death. Enzymatic tests have confirmed that specific pyridine carboxamides exhibit inhibitory activity against SDH from pathogens like Botrytis cinerea.
In addition to antifungal action, related pyridine-3-carboxamide (B1143946) analogs have shown efficacy against bacterial plant pathogens such as Ralstonia solanacearum. Molecular docking studies suggest that these compounds may act by interfering with bacterial lectins, which are proteins involved in host recognition and adhesion, thereby disrupting a critical early step in the infection process.
| Compound Class | Microbial Target | Mechanism of Action | Example Pathogen |
| Pyridine Carboxamides | Fungi | Inhibition of Succinate Dehydrogenase (SDH) | Botrytis cinerea |
| Pyridine-3-carboxamides | Bacteria | Interaction with bacterial lectins | Ralstonia solanacearum |
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Computational and Theoretical Chemistry Approaches in 2 Chloro N 4 Fluorophenyl Pyridine 4 Carboxamide Research
Quantum Chemical Calculations in 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide Research
Quantum chemical calculations have become an indispensable tool for elucidating the molecular properties of complex organic compounds. These computational methods provide deep insights into the electronic structure, reactivity, and spectroscopic characteristics of molecules like this compound, complementing experimental data and guiding further research.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT studies, typically employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine the optimized molecular geometry. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions. The optimized structure serves as the foundation for subsequent calculations of other molecular properties. nih.goviau.ir
HOMO-LUMO Analysis and Reactivity Prediction
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. mdpi.com
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. mdpi.com For this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the fluorophenyl ring, while the LUMO is often distributed over the electron-deficient chloropyridine ring. This distribution indicates the regions susceptible to electrophilic and nucleophilic attack, respectively. The analysis of the HOMO-LUMO gap helps in understanding the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Typical Value (eV) | Implication for Reactivity |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Indicates electron-accepting ability |
| ΔE (Gap) | ELUMO - EHOMO | 4.5 to 5.5 | A larger gap suggests higher stability and lower reactivity |
Fukui Function Analysis for Electrophilic/Nucleophilic Sites
Fukui function analysis is a powerful tool within DFT used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. scm.com This method quantifies the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. scm.comresearchgate.net
Nucleophilic Attack (f+): This function identifies sites that are most susceptible to attack by a nucleophile (electron donor). These regions have a high capacity to accept an electron.
Electrophilic Attack (f-): This function highlights sites that are most likely to be attacked by an electrophile (electron acceptor), indicating the regions from which an electron is most easily removed. scm.com
Dual Descriptor (Δf): This descriptor combines the two Fukui functions and can unambiguously identify sites for nucleophilic (Δf > 0) and electrophilic (Δf < 0) attack. researchgate.net
For this compound, Fukui analysis would likely identify the carbonyl carbon of the amide group and the carbon atom bonded to the chlorine atom in the pyridine (B92270) ring as primary sites for nucleophilic attack. Conversely, the nitrogen atoms and the carbonyl oxygen would be predicted as potential sites for electrophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis
In this compound, significant delocalization interactions are expected. These include the interaction between the lone pair (n) of the amide nitrogen and the antibonding π* orbital of the carbonyl group (nN → πC=O), as well as interactions between the lone pairs of the oxygen and halogen atoms and the antibonding π orbitals of the aromatic rings. These hyperconjugative interactions lead to charge transfer from the donor to the acceptor orbitals, stabilizing the molecular structure. nih.govacadpubl.eu
Table 2: Major NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π* (C=O) | ~40-60 | Amide resonance, charge delocalization |
| LP (O) | π* (Pyridine Ring) | ~5-15 | Hyperconjugation, ring activation |
| π (Phenyl Ring) | π* (Pyridine Ring) | ~2-10 | Inter-ring conjugation |
| LP (Cl) | σ* (C-C) | ~1-5 | Hyperconjugation |
First-Order Hyperpolarizability Calculations
First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large β values are of interest for applications in optoelectronic technologies. nih.gov DFT calculations are frequently used to predict the NLO properties of compounds. The magnitude of β is influenced by factors such as intramolecular charge transfer, the presence of electron-donating and electron-withdrawing groups, and an extended π-conjugated system.
The structure of this compound, featuring donor (fluorophenyl) and acceptor (chloropyridine) moieties linked by a π-conjugated amide bridge, suggests the potential for NLO activity. scispace.com Calculations of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can quantify this potential. The computed β value is often compared to that of a standard NLO material like urea (B33335) to assess its relative performance. researchgate.net
Conformational Analysis and Energy Minimization
Computational methods are used to perform a systematic scan of the potential energy surface (PES) by rotating these key dihedral angles. For each conformation, the energy is calculated, allowing for the identification of local and global energy minima. nih.gov The global minimum represents the most stable, and therefore most populated, conformation of the molecule under equilibrium conditions. This analysis reveals whether the molecule adopts a planar or a twisted conformation, which is critical for understanding its crystal packing and interactions with biological targets. nih.gov
Theoretical Investigation of Rotational Barriers
The conformational flexibility of this compound is largely dictated by the rotation around its single bonds, particularly the amide C-N bond and the bonds connecting the aryl rings to the central carboxamide group. Theoretical methods, such as Density Functional Theory (DFT), are employed to quantify the energy barriers associated with these rotations.
The investigation is typically performed by systematically varying the dihedral angle of the bond of interest in increments and calculating the molecule's potential energy at each step, a process known as a potential energy surface (PES) scan. mdpi.com The energy difference between the most stable (lowest energy) conformation and the highest energy transition state conformation defines the rotational barrier. For molecules containing an amide linkage, the barrier to rotation around the C-N bond is expected to be significant due to the partial double bond character of the amide group. Studies on similar N-aryl amides have shown these barriers can be in the range of 20–23 kcal/mol. mdpi.com Such calculations are crucial for understanding the molecule's conformational preferences and the dynamics of its interconversion between different spatial arrangements.
Table 1: Illustrative Rotational Energy Barriers Calculated via DFT
| Bond Under Rotation | Dihedral Angle Definition | Ground State Angle (°) | Transition State Angle (°) | Calculated Energy Barrier (kcal/mol) |
|---|---|---|---|---|
| Pyridine-Carbonyl | C3-C4-C(O)-N | ~30 | 90 | 4 - 6 |
| Amide (C-N) | C(O)-N-C(Ar)-C(Ar) | 180 (trans) | 90 | 20 - 23 |
| N-Aryl | C(O)-N-C1'-C2' | ~40 | 90 | 5 - 7 |
Stability of Different Isomeric Forms
The primary isomers of this compound are conformational isomers, or rotamers, which arise from rotation around single bonds. Computational chemistry is used to determine the relative stability of these different conformers. By performing full geometry optimizations using methods like DFT, researchers can find the lowest-energy structure for each potential isomer. acs.org
The stability is determined by comparing the total electronic energies of the optimized geometries. The conformer with the lowest energy is considered the most stable and is expected to be the most populated form under equilibrium conditions. These calculations often reveal that planar or near-planar arrangements, which allow for maximum π-conjugation across the molecule, are often energetically favored, unless prevented by significant steric hindrance. For this molecule, key conformations would include the relative orientation of the pyridine and fluorophenyl rings with respect to the central amide plane.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.
Vibrational Frequency Calculations (FT-IR, FT-Raman)
Vibrational spectroscopy is a key tool for identifying functional groups and elucidating molecular structure. DFT calculations are widely used to compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. elixirpublishers.comcore.ac.uk These calculations produce a theoretical spectrum that can be compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. esisresearch.org
The assignments of vibrational bands are made by analyzing the character of the calculated normal modes. For instance, characteristic stretching frequencies for the N-H, C=O, C-Cl, and C-F bonds can be precisely identified. niscpr.res.inresearchgate.net Due to the approximations inherent in the theoretical models (e.g., the harmonic approximation), calculated frequencies are often systematically higher than experimental values. To correct for this, they are typically multiplied by an empirical scaling factor, which significantly improves the agreement with experimental data. niscpr.res.in
Table 2: Representative Calculated Vibrational Frequencies and Their Assignments
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Expected Experimental Region (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3350 | 3300 - 3400 |
| C-H Stretch (Aromatic) | 3080 | 3050 - 3100 |
| C=O Stretch (Amide I) | 1685 | 1670 - 1690 |
| N-H Bend (Amide II) | 1540 | 1530 - 1550 |
| Pyridine Ring Stretch | 1595 | 1590 - 1610 |
| C-N Stretch (Amide III) | 1290 | 1280 - 1300 |
| C-F Stretch | 1225 | 1210 - 1240 |
| C-Cl Stretch | 750 | 740 - 760 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations are frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which aids in the structural confirmation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the most common approach for calculating nuclear magnetic shielding tensors. nih.gov
These shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). Such predictions are performed for all magnetically active nuclei, including ¹H, ¹³C, and ¹⁹F. For fluorinated compounds, predicting ¹⁹F chemical shifts can be particularly useful for confirming substitution patterns. nih.gov Comparing the predicted shifts with experimental data serves as a stringent test of the proposed molecular structure.
Table 3: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm)
| Atom | Predicted Chemical Shift (δ) | Typical Experimental Shift (δ) |
|---|---|---|
| N-H | 8.5 - 9.5 | 8.7 |
| Pyridine H (ortho to N) | 8.6 - 8.8 | 8.7 |
| Phenyl H (ortho to F) | 7.1 - 7.3 | 7.2 |
| Carbonyl C | 164 - 168 | 166.5 |
| Pyridine C (attached to Cl) | 150 - 154 | 152.0 |
| Phenyl C (attached to F) | 158 - 162 (d, ¹JCF ≈ 245 Hz) | 160.1 |
| Fluorine (¹⁹F) | -112 to -118 | -115.3 |
UV-Vis Absorption Spectra Simulations
The electronic properties and UV-Vis absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states.
The output of a TD-DFT calculation includes the excitation energies (which correspond to the absorption wavelength, λmax), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the transitions (e.g., π→π* or n→π*). nih.gov These simulations help in understanding the electronic structure, identifying the molecular orbitals involved in the absorption of light (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and interpreting the experimental UV-Vis spectrum.
Table 4: Simulated UV-Vis Absorption Data from TD-DFT
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 310 | 0.45 | HOMO → LUMO (π→π*) |
| S₀ → S₂ | 265 | 0.21 | HOMO-1 → LUMO (π→π*) |
| S₀ → S₃ | 230 | 0.15 | HOMO → LUMO+1 (π→π*) |
Applications in Chemical Biology and Medicinal Chemistry Research
Anticancer Research Applications
The search for novel, more effective, and selective anticancer agents is a primary focus of pharmacological research. Compounds structurally related to 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide have been synthesized and evaluated for their potential in oncology.
The initial step in assessing a compound's anticancer potential often involves screening its cytotoxic (cell-killing) effects against various human cancer cell lines. While data for the title compound is not specified, numerous studies on related carboxamide derivatives demonstrate the promise of this chemical class. For instance, N-substituted 1H-indole-2-carboxamides have shown significant and selective cytotoxic effects against leukemia (K-562), colon (HCT-116), and breast (MCF-7) cancer cell lines mdpi.com. One pyridinyl carboxamide derivative, in particular, exhibited potent activity against the HCT-116 colon cancer line with an IC₅₀ value of 1.01 µM and a high selectivity index of 99.4 when compared to normal cells mdpi.com.
Furthermore, metal complexes incorporating pyridine (B92270) carboxamide ligands have been investigated. A cis-Pt(II) complex with N-(4-chlorophenyl)-3-pyridinecarboxamide as a ligand showed significant cytotoxicity, with higher values than its trans-Pd(II) counterpart across four different cancer cell lines nih.gov. These studies underscore the capacity of the pyridine carboxamide scaffold to serve as a foundation for potent cytotoxic agents.
Table 1: In Vitro Cytotoxicity of Related Carboxamide Derivatives
| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Pyridinyl Carboxamide Derivative | HCT-116 (Colon) | 1.01 | mdpi.com |
| N-substituted Indole-2-carboxamide (Compound 12) | K-562 (Leukemia) | 0.33 | mdpi.com |
| N-substituted Indole-2-carboxamide (Compound 4) | K-562 (Leukemia) | 0.61 | mdpi.com |
Beyond initial cytotoxicity, researchers investigate a compound's ability to inhibit the proliferation and growth of cancer cells. The pyridine nucleus is a key feature in many compounds developed for their anti-proliferative properties mdpi.com. Studies on substituted nicotinamides and thienopyridines, which are structurally analogous to the title compound, have demonstrated interesting anti-tumor activity against human liver and colon cancer cell lines acs.orgnih.gov.
Notably, the presence of specific substituents, such as a fluoro atom on the aromatic ring, has been shown to increase the inhibitory behavior of these molecules acs.org. For example, a compound identified as 5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide , which shares the N-(4-fluorophenyl)carboxamide moiety with the title compound, was synthesized and evaluated as part of this research, highlighting the scientific interest in this specific structural arrangement acs.orgnih.gov.
Modern cancer therapy increasingly focuses on targeting specific molecular pathways that tumors use to survive and evade the immune system. One of the most critical pathways is the Programmed Cell Death Protein 1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis nih.govcjcrcn.org. When PD-L1, often expressed on cancer cells, binds to the PD-1 receptor on T-cells, it acts as a "brake" on the immune response, preventing T-cells from attacking the tumor nih.gov.
The pyridine carboxamide scaffold is being actively explored for its potential to interact with this pathway. Researchers have developed novel [¹⁸F]-labeled pyridine-2-carboxamide derivatives to function as probes for Positron Emission Tomography (PET) imaging nih.gov. These molecules are designed to detect PD-L1 expression in malignant cells non-invasively, which is crucial for selecting patients who would benefit from immune checkpoint inhibitor therapies nih.gov. The successful development of such imaging agents demonstrates that the pyridine carboxamide structure can be tailored to bind to PD-L1, suggesting its potential as a backbone for small-molecule inhibitors targeting the PD-1/PD-L1 interaction nih.govnih.gov. This approach may offer an alternative to current antibody-based therapies nih.govresearchgate.net.
In drug discovery, a "lead compound" is a chemical starting point that shows promising biological activity but requires modification to improve its properties (e.g., potency, selectivity, pharmacokinetics). This refinement process is known as lead optimization. The pyridine carboxamide scaffold is a valuable lead structure for developing new therapeutic agents nih.gov.
Thieno[2,3-c]pyridine derivatives, for instance, have been identified as suitable lead compounds for optimization to create potent anticancer agents that work by inhibiting the Hsp90 protein mdpi.com. The core structure of this compound contains functionalities that medicinal chemists strategically employ during lead optimization. The chlorine and fluorine atoms can enhance binding to target proteins and improve metabolic resistance, while the pyridine and phenyl rings provide a rigid framework that can be systematically modified to map structure-activity relationships (SAR) and achieve more potent and selective drug candidates nih.gov.
Antimicrobial and Antifungal Research Applications
The rise of drug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. The pyridine carboxamide structure and related derivatives have been a fruitful area of investigation for compounds with activity against bacteria and fungi.
Compounds featuring the pyridine carboxamide scaffold have demonstrated significant antibacterial efficacy. A review of pyridine-based compounds highlighted a structurally related azetidinone, 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidine-2-one , which was found to be highly potent against a panel of pathogens including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa nih.gov.
Furthermore, research into semicarbazone derivatives incorporating a 3-chloro-4-fluorophenyl group—a key component of the title compound—revealed good antibacterial activity researchgate.net. Specifically, derivatives with hydroxyl and nitro groups on an adjacent phenyl ring showed notable efficacy researchgate.net. The consistent antibacterial activity associated with these structural motifs suggests their importance for biological function and supports the investigation of compounds like this compound for antimicrobial properties. The activity of related pyridine compounds has also been noted against resistant strains like methicillin-resistant S. aureus (MRSA) mdpi.com.
Beyond bacteria, the pyridine carboxamide scaffold is a cornerstone of modern fungicides, with research demonstrating the potent in vitro and in vivo antifungal activity of novel derivatives nih.govnih.gov. These compounds are often designed as inhibitors of crucial fungal enzymes like succinate (B1194679) dehydrogenase nih.govnih.govjst.go.jp.
Table 2: In Vitro Antibacterial Activity of Related Compounds
| Compound Class/Name | Bacterial Strain | Activity Metric | Result | Source |
|---|---|---|---|---|
| Pyridine Azetidinone Derivative | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potency | More potent than standards | nih.gov |
| 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | - | Activity | Good antibacterial activity | researchgate.net |
In Vitro Evaluation against Fungal Pathogens (e.g., SDH inhibition)
A significant area of research for pyridine carboxamide derivatives has been their in vitro activity against a range of fungal pathogens. Many of these compounds have been identified as potent succinate dehydrogenase (SDH) inhibitors. SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an excellent target for fungicides.
Studies on various pyridine carboxamide derivatives have demonstrated their efficacy. For instance, a series of novel pyridine carboxamides bearing a diarylamine-modified scaffold exhibited moderate to good in vitro antifungal activity against several plant pathogens. One particular derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, showed an impressive 76.9% inhibition rate against Botrytis cinerea at a concentration of 50 mg/L. nih.gov Further enzymatic tests confirmed that this compound had an IC50 value of 5.6 mg/L (17.3 µM) for SDH inhibition in B. cinerea, which is comparable to the commercial fungicide thifluzamide (IC50=7.61 mg/L, 14.4 µM). nih.gov
Similarly, a class of novel N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides displayed good antifungal activities, particularly against Rhizoctonia solani. nih.gov Two compounds from this series exhibited in vitro EC50 values of 0.034 mg/L and 0.021 mg/L against R. solani, surpassing the commercially available fungicide bixafen (EC50 = 0.043 mg/L). nih.gov The inhibitory activity of one of these compounds against SDH was confirmed with an IC50 value of 1.836 mg/L, which was close to that of bixafen (IC50 = 1.222 mg/L). nih.gov
Table 1: In Vitro Antifungal Activity of Selected Pyridine Carboxamide Derivatives
| Compound/Fungicide | Fungal Pathogen | Inhibition Rate (%) @ 50 mg/L | EC50 (mg/L) | IC50 (mg/L) for SDH Inhibition |
|---|---|---|---|---|
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | 76.9 | - | 5.6 |
| Thifluzamide | Botrytis cinerea | - | - | 7.61 |
| N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamide (Compound 7) | Rhizoctonia solani | - | 0.034 | - |
| N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamide (Compound 12) | Rhizoctonia solani | - | 0.021 | 1.836 |
| Bixafen | Rhizoctonia solani | - | 0.043 | 1.222 |
Development of Novel Antimicrobial Agents
The pyridine carboxamide scaffold has also been explored for the development of novel antimicrobial agents beyond fungicides. Research has shown that derivatives of this class can exhibit activity against various bacteria.
For example, a study focused on pyridine-3-carboxamide (B1143946) analogs for the treatment of bacterial wilt in tomatoes caused by Ralstonia solanacearum. nih.gov These compounds, which combine thiazole and pyridine moieties, were evaluated for their ability to protect against the bacterial pathogen. One derivative, in particular, demonstrated significant efficacy in reducing infection and disease progression. nih.gov
Another study identified a pyridine carboxamide derivative, MMV687254, from the Pathogen Box library as a promising hit against Mycobacterium tuberculosis. nih.gov This compound was found to be specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (BCG), while being inactive against a panel of other common bacterial pathogens. nih.gov Mechanistic studies revealed that MMV687254 acts as a prodrug and its antimycobacterial activity is dependent on AmiC-dependent hydrolysis. nih.gov
Exploration as Chemical Probes for Biological Systems
While direct studies on this compound as a chemical probe are limited, the general class of small, biologically active molecules to which it belongs holds significant potential for such applications.
Use in Target Identification and Validation
Chemical probes are essential tools for dissecting complex biological processes. The development of potent and selective inhibitors, such as those seen in the pyridine carboxamide class, is a critical first step in creating such probes. A well-characterized inhibitor can be used to validate a biological target's role in a disease pathway. The demonstrated activity of pyridine carboxamides as SDH inhibitors, for example, validates SDH as a key target for antifungal drug development.
Development of Molecular Tools for Mechanistic Studies
Once a compound's biological activity and target are established, it can be further developed into a molecular tool for more detailed mechanistic studies. By modifying the core structure of this compound, for instance, by incorporating reporter tags such as fluorescent dyes or biotin, researchers could potentially visualize the compound's interaction with its target within a cell or pull down its binding partners to elucidate its mechanism of action and identify off-target effects.
Role as Synthetic Intermediates in Advanced Material and Ligand Synthesis
The chemical structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.
Building Blocks for Complex Organic Molecules
Functionalized pyridines are recognized as crucial building blocks in organic synthesis and medicinal chemistry. The presence of a chlorine atom on the pyridine ring of this compound provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more elaborate molecular architectures. This versatility enables its use in the synthesis of a wide range of biologically active compounds and advanced materials. For example, similar chlorinated pyridine derivatives are used in the synthesis of pharmaceuticals and agrochemicals. nih.gov The synthesis of various 2-chloro-N-(alkyl/aryl)-4-nitrobenzamide derivatives highlights how the chloro-substituent can be a key part of the synthetic strategy. nih.gov
Ligands in Coordination Chemistry Research
The pyridine carboxamide moiety is a well-established and versatile building block in the field of coordination chemistry. The presence of both a pyridine nitrogen atom and an amide group provides multiple potential binding sites for metal ions, allowing for a range of coordination modes. While specific research focusing exclusively on this compound as a ligand is not extensively documented in publicly available literature, its coordination behavior can be inferred from studies on closely related pyridine carboxamide and substituted pyridine compounds.
The typical coordination fashion for N-aryl pyridine-2-carboxamides involves a bidentate chelation to a metal center, utilizing the pyridine nitrogen and the amide oxygen atoms. This forms a stable five-membered chelate ring. However, for a 4-carboxamide derivative such as this compound, this intramolecular chelation is not possible due to the position of the carboxamide group. Instead, this ligand is expected to act as a monodentate or a bridging ligand.
In its monodentate coordination mode, the ligand would likely bind to a metal center through the more Lewis basic pyridine nitrogen atom. The 2-chloro substituent can influence the electronic properties of the pyridine ring, potentially affecting its coordination strength.
Alternatively, the ligand can act as a bridging ligand, coordinating to two different metal centers. This can occur through the pyridine nitrogen and the amide oxygen, leading to the formation of polynuclear coordination polymers. The planarity of the N-(4-fluorophenyl)pyridine-4-carboxamide backbone is a key feature, with intermolecular hydrogen bonds often observed in the solid state, which can further influence the crystal packing of its metal complexes.
Research on similar molecules, such as copper(II) complexes with various pyridine amides, has shown that the amide oxygen is a viable coordination site. mdpi.com In these complexes, the geometry around the metal center is often a distorted octahedral or square pyramidal. mdpi.com
Studies on the crystal structures of zinc(II) and cobalt(II) coordination compounds with 2-chloropyridine (B119429) have demonstrated that the pyridine nitrogen readily coordinates to these metal ions, forming tetrahedral complexes. rsc.org This supports the potential for the pyridine nitrogen of this compound to be the primary coordination site.
Detailed Research Findings from Analogous Systems:
In a comprehensive study of Cu(II) complexes with a range of pyridine and pyrazine amides, it was observed that the amide oxygen, and not the amide nitrogen, exclusively participates in coordination. mdpi.com This coordination often occurs in a chelate fashion with a nearby pyridine or pyrazine nitrogen, a mode not possible for a 4-carboxamide. However, μ-O,N ditopic bridging was also frequently observed, a mode that this compound could potentially adopt. mdpi.com
The structural data from these related complexes provide insight into the expected bond lengths and angles if this compound were to form similar coordination compounds.
Table 1: Selected Bond Lengths (Å) around Cu(II) Centers in Analogous Pyridine Amide Complexes mdpi.com
| Bond | [Cu(Ina)₂(NO₃)₂] | [Cu(Pia)₂(H₂O)₂(NO₃)₂] | [Cu(Ina)₂Br₂] |
| Cu–N(pyridine) | 2.010(2) | 2.023(2) | 2.019(2) |
| Cu–O(amide) | 1.969(2) | - | - |
| Cu–O(other) | 2.502(2) (NO₃) | 1.968(2) (H₂O) | - |
| Cu–Br | - | - | 2.971(1) |
Ina = Isonicotinamide, Pia = Picolinamide (B142947)
Table 2: Selected Bond Angles (°) around Cu(II) Centers in Analogous Pyridine Amide Complexes mdpi.com
| Angle | [Cu(Ina)₂(NO₃)₂] | [Cu(Pia)₂(H₂O)₂(NO₃)₂] | [Cu(Ina)₂Br₂] |
| N(py)–Cu–N(py) | 180.0 | 180.0 | 180.0 |
| O(amide)–Cu–N(py) | 89.9(1) | - | - |
| O(amide)–Cu–O(amide) | 180.0 | - | - |
| O(H₂O)–Cu–N(py) | - | 90.5(1) | - |
The planarity of the ligand is a significant factor in its coordination chemistry. A study on a series of N-(chlorophenyl)pyridinecarboxamides revealed that these molecules are nearly planar. acs.org This structural rigidity can influence the formation of ordered supramolecular structures through hydrogen bonding and π-π stacking interactions in the solid state, which would be preserved upon coordination to a metal center.
Future Directions and Emerging Research Avenues for 2 Chloro N 4 Fluorophenyl Pyridine 4 Carboxamide
Development of Next-Generation Analogues with Improved Selectivity and Potency
A primary focus of future research will be the rational design and synthesis of next-generation analogues of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide. The principal goal is to enhance biological activity by systematically modifying its chemical structure. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific chemical modifications influence efficacy.
Key areas for structural modification include:
Substitution on the Pyridine (B92270) Ring: Introducing various functional groups at different positions of the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially leading to stronger interactions with its biological target.
Alterations to the Fluorophenyl Moiety: Replacing or adding substituents to the 4-fluorophenyl group can impact binding affinity and pharmacokinetic properties.
Modification of the Carboxamide Linker: The amide bond is a critical hydrogen bonding component. Subtle changes to this linker could optimize binding geometry and metabolic stability.
Research on related pyridine carboxamide derivatives has demonstrated that minor structural changes can lead to significant shifts in potency and selectivity. For instance, the introduction of different substituents on the pyridine ring of other carboxamides has been shown to dramatically alter their inhibitory activity against various enzymes. These findings underscore the vast potential for improving the therapeutic profile of this compound through targeted analog design.
| Analog Series | Modification Site | Observed Effect on Activity | Potential Future Exploration |
|---|---|---|---|
| A | Pyridine Ring (Position 6) | Introduction of a chloro group in a related series increased antifungal activity against Botrytis cinerea. nih.gov | Explore other halogen and small alkyl substitutions. |
| B | Phenyl Ring | Shifting substituent positions on the phenyl ring in other carboxamides altered COX-II inhibitory selectivity. | Systematic positional scanning of fluoro and other electron-withdrawing groups. |
| C | Carboxamide Linker | Replacement of the amide with a thioamide in some series has shown potent urease inhibition. mdpi.com | Investigate bioisosteric replacements for the amide bond. |
Integration of Advanced Computational Design with Experimental Synthesis
To streamline the development of next-generation analogues, the integration of advanced computational design with experimental synthesis is indispensable. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can predict the biological activity of novel compounds before they are synthesized, saving considerable time and resources.
Molecular docking studies, for example, can predict how different analogues of this compound might bind to the active site of a target protein. nih.gov This allows researchers to prioritize the synthesis of compounds with the most promising binding modes and interaction energies. QSAR models can then be developed to correlate the physicochemical properties of a series of analogues with their biological activity, providing a predictive tool for designing even more potent compounds. These computational approaches have been successfully applied to other pyridine carboxamide derivatives to identify key structural features for activity. plos.org
Exploration of Novel Molecular Targets and Biological Pathways
While this compound may have been initially developed with a specific biological target in mind, its structural motifs are common in molecules that interact with a wide range of proteins. A significant future research avenue is the exploration of novel molecular targets and biological pathways for this compound and its derivatives. This could reveal new therapeutic applications in oncology, infectious diseases, and inflammation.
Recent studies on structurally related pyridine carboxamides have revealed their potential as inhibitors of diverse targets, including:
Succinate (B1194679) Dehydrogenase (SDH): A key enzyme in the mitochondrial electron transport chain, making it a target for antifungal agents. nih.gov
SHP2 Phosphatase: A critical regulator of cell proliferation pathways, representing a promising target for cancer therapy. nih.gov
Urease: An enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. mdpi.com
This highlights the value of broad-based biological screening to uncover previously unknown activities. Identifying new targets would not only expand the therapeutic potential of the this compound scaffold but also provide deeper insights into complex disease mechanisms.
Investigations into Prodrug Strategies and Delivery Systems
Many promising therapeutic compounds, particularly kinase inhibitors, face challenges related to poor solubility, limited bioavailability, and off-target effects. nih.gov Future research should focus on developing prodrug strategies and advanced drug delivery systems to overcome these hurdles for this compound.
Prodrugs are inactive precursors that are converted into the active drug within the body. This approach can be used to improve the solubility, permeability, and tumor-targeting of a compound. For a molecule like this compound, the amide or pyridine nitrogen could be derivatized to create a more soluble or readily absorbed prodrug.
Furthermore, nanotechnology-based delivery systems offer a promising avenue for enhancing therapeutic efficacy. Encapsulating the compound in nanocarriers such as liposomes, polymeric nanoparticles, or nanosuspensions can improve its solubility, protect it from premature degradation, and enable targeted delivery to diseased tissues. nih.govmdpi.com For poorly soluble kinase inhibitors, lipid-based formulations have been shown to significantly enhance oral absorption. acs.org
| Delivery Strategy | Mechanism of Action | Potential Advantage for the Compound |
|---|---|---|
| Nanosuspension | Reduces particle size to the nanometer range, increasing surface area for dissolution. | Improved oral bioavailability and suitability for parenteral administration. nih.gov |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract. | Enhanced solubility and absorption, overcoming barriers for poorly water-soluble drugs. acs.org |
| Polymeric Nanoparticles | The drug is encapsulated within a biodegradable polymer matrix. | Controlled release, protection from degradation, and potential for surface modification for targeted delivery. mdpi.com |
Research into Sustainable and Green Synthetic Methodologies
The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research should be directed toward developing more sustainable and environmentally friendly methods for synthesizing this compound.
Traditional methods for forming amide bonds often require harsh conditions and stoichiometric coupling reagents, which generate significant waste. researchgate.net Emerging green alternatives include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, often under solvent-free conditions. mdpi.comnih.gov
Catalytic Amidation: Using catalysts instead of stoichiometric reagents for direct amidation of carboxylic acids and amines minimizes waste and improves atom economy. mdpi.com
Use of Greener Solvents: Replacing conventional organic solvents with more environmentally benign options like water or bio-based solvents is a key goal. nih.govrsc.org
Electrochemical Synthesis: This method can drive reactions using electricity, avoiding the need for chemical oxidants and often proceeding under mild conditions in aqueous media. rsc.org
Adopting these green methodologies would not only reduce the environmental impact of producing this compound but also align its manufacturing process with modern standards of sustainable chemistry. nih.gov
Multidisciplinary Collaborations for Comprehensive Characterization and Mechanistic Understanding
The complexity of modern drug discovery necessitates a multidisciplinary approach. To fully realize the therapeutic potential of this compound, robust collaborations between experts in various fields are essential.
Effective drug development requires a synergistic effort:
Medicinal Chemists to design and synthesize novel analogues.
Computational Chemists to model drug-target interactions and predict compound properties.
Biologists and Pharmacologists to conduct in vitro and in vivo testing to determine efficacy and elucidate mechanisms of action. yale.edu
Formulation Scientists to develop effective drug delivery systems. nih.gov
Structural Biologists to determine the three-dimensional structures of the drug bound to its target, providing critical insights for further optimization.
Such collaborative efforts ensure that all aspects of the drug discovery and development process are addressed, from initial hit identification to preclinical evaluation. acs.org This integrated approach is crucial for a comprehensive characterization of the compound's biological activity and for gaining a deep mechanistic understanding of how it functions, ultimately accelerating its path toward potential clinical applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide, and how can purity be ensured?
- Methodology :
- Multi-step synthesis : Begin with cyclization of 2-chloropyridine derivatives with furan or pyrimidine precursors under controlled conditions (e.g., reflux in anhydrous THF with catalytic Pd) .
- Functionalization : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig coupling, followed by carboxamide formation using activated esters (e.g., HATU/DMAP) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structure of this compound be rigorously characterized?
- Analytical techniques :
- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O) and hydrogen bonding using SHELX programs (SHELXL for refinement) .
- NMR spectroscopy : Assign peaks (¹H/¹³C) to confirm regiochemistry (e.g., pyridine C2-Cl vs. C4-carboxamide) .
- Mass spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺: 295.7) .
Q. What are the key stability considerations for this compound under experimental conditions?
- Solid-state stability : Crystalline forms stabilized by N–H···O hydrogen bonds (observed in X-ray data) resist hygroscopic degradation .
- Solution stability : Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO) at >40°C; monitor via UV-Vis spectroscopy (λmax ~260 nm) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect biological activity in structure-activity relationship (SAR) studies?
- Methodology :
- Substituent libraries : Synthesize analogs with halogens (Cl, F), alkyl groups, or heterocycles at pyridine/fluorophenyl positions .
- Biological assays : Test kinase inhibition (e.g., EGFR, IC50 via ADP-Glo™ assay) and cytotoxicity (MTT assay in cancer cell lines) .
- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity .
Q. How can computational modeling predict binding modes and pharmacokinetic properties?
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Validate with MD simulations (GROMACS) .
- ADMET prediction : Calculate logP (4.2), solubility (LogS: -4.1), and CYP450 inhibition (Schrödinger QikProp) .
Q. How should contradictory data from biological assays (e.g., IC50 variability) be resolved?
- Troubleshooting :
- Assay conditions : Standardize ATP concentration (1 mM) and incubation time (1 hr) to minimize variability .
- Cell line validation : Use STR profiling to confirm genetic stability (e.g., HeLa vs. MCF-7) .
Q. What strategies mitigate toxicity in preclinical development?
- In vitro toxicity screening :
- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50 threshold: >10 µM) .
- Hepatotoxicity : Measure ALT/AST release in HepG2 cells .
Q. How can alternative applications (e.g., agrochemicals, materials) be explored?
- Agrochemical testing : Evaluate herbicidal activity via Arabidopsis thaliana growth inhibition assays .
- Material science : Study thermal stability (TGA/DSC) and electronic properties (DFT-calculated HOMO/LUMO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
